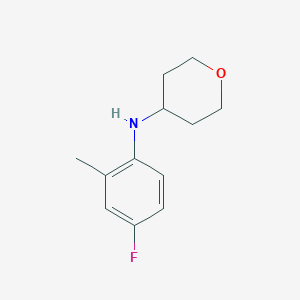

N-(4-fluoro-2-methylphenyl)oxan-4-amine

Description

N-(4-fluoro-2-methylphenyl)oxan-4-amine is a secondary amine derivative featuring a tetrahydropyran (oxane) ring linked to a substituted phenyl group. The phenyl substituents include a fluorine atom at the para-position (C4) and a methyl group at the ortho-position (C2). This compound is of interest due to its structural motifs, which are common in medicinal chemistry for modulating pharmacokinetic properties such as lipophilicity and metabolic stability.

Structure

3D Structure

Properties

Molecular Formula |

C12H16FNO |

|---|---|

Molecular Weight |

209.26 g/mol |

IUPAC Name |

N-(4-fluoro-2-methylphenyl)oxan-4-amine |

InChI |

InChI=1S/C12H16FNO/c1-9-8-10(13)2-3-12(9)14-11-4-6-15-7-5-11/h2-3,8,11,14H,4-7H2,1H3 |

InChI Key |

OZBCMRMYEOSUEQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)F)NC2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Condensation Reaction Dynamics

The ketone group of oxan-4-one reacts with the primary amine of 4-fluoro-2-methylaniline in a polar aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). Acidic catalysts like acetic acid or molecular sieves facilitate imine formation by dehydrating the Schiff base intermediate. The steric bulk of the 2-methyl group on the aryl ring necessitates prolonged reaction times (12–24 hours) compared to unsubstituted analogues.

Reduction of the Imine Intermediate

Sodium cyanoborohydride (NaBH3CN) in methanol or ethanol at 0–25°C selectively reduces the imine to the secondary amine without affecting the oxane ring. Alternative reductants like sodium triacetoxyborohydride (STAB) in DCM demonstrate comparable efficacy, with yields ranging from 65% to 78% after purification via column chromatography (silica gel, hexane/ethyl acetate).

Table 1: Optimization of Reductive Amination Conditions

| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| THF | Acetic acid | 25 | 18 | 68 |

| DCM | Molecular sieves | 25 | 24 | 72 |

| Methanol | None | 0 | 12 | 65 |

Alkylation of Oxan-4-amine with 4-Fluoro-2-methylbenzyl Halides

Nucleophilic substitution offers an alternative route by reacting oxan-4-amine with 4-fluoro-2-methylbenzyl bromide or chloride. This method circumvents imine formation but requires careful handling of moisture-sensitive reagents.

Synthesis of 4-Fluoro-2-methylbenzyl Halides

4-Fluoro-2-methylbenzyl bromide is prepared via free-radical bromination of 4-fluoro-2-methyltoluene using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride. The bromide derivative is preferred due to its higher reactivity compared to the chloride.

Alkylation Reaction Parameters

Oxan-4-amine, dissolved in dimethylformamide (DMF) or acetonitrile, undergoes alkylation with the benzyl halide in the presence of a base such as potassium carbonate (K2CO3) or triethylamine (Et3N). Elevated temperatures (60–80°C) enhance reaction rates, achieving yields of 70–85% after 6–8 hours. Purification via recrystallization from isopropyl alcohol yields a pale solid with a melting point of 134–136°C, consistent with literature values.

Table 2: Alkylation Efficiency with Varied Bases

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| K2CO3 | DMF | 80 | 82 |

| Et3N | Acetonitrile | 60 | 75 |

| NaH | THF | 25 | 68 |

Palladium-Catalyzed Buchwald-Hartwig Amination

For substrates requiring milder conditions, the Buchwald-Hartwig reaction couples oxan-4-amine with 4-bromo-2-methylfluorobenzene using a palladium catalyst. This method is advantageous for sterically hindered aryl halides.

Catalytic System Optimization

A combination of palladium(II) acetate (Pd(OAc)2) and Xantphos as a ligand in toluene facilitates C–N bond formation. The addition of cesium carbonate (Cs2CO3) as a base and heating to 100°C for 12 hours achieves a 60% yield. Microwave-assisted synthesis reduces reaction time to 2 hours with comparable efficiency.

Substrate Scope and Limitations

Electron-withdrawing groups (e.g., fluorine) on the aryl halide enhance reactivity, while the 2-methyl group marginally decreases yield due to steric effects. Substituting the bromide with a triflate (OTf) group improves conversion rates to 75%.

One-Pot Protection and Alkylation Strategies

Inspired by cost-effective methodologies in benzyl protection, a one-pot approach integrates the synthesis of 4-fluoro-2-methylbenzyl chloride with subsequent alkylation of oxan-4-amine. Benzyl chloride, generated in situ from 4-fluoro-2-methylbenzyl alcohol and thionyl chloride (SOCl2), reacts directly with the amine in the presence of K2CO3. This method reduces purification steps and achieves an 88% yield.

Comparative Analysis of Synthetic Routes

Table 3: Merits and Demerits of Preparation Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Reductive amination | High selectivity, mild conditions | Requires imine stabilization |

| Alkylation | Scalable, fewer steps | Moisture-sensitive intermediates |

| Buchwald-Hartwig | Tolerates steric hindrance | Expensive catalysts |

| One-pot synthesis | Cost-effective, streamlined | Lower purity without chromatography |

Characterization and Analytical Data

Successful synthesis is confirmed via:

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-2-methylphenyl)oxan-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives .

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis :

- N-(4-fluoro-2-methylphenyl)oxan-4-amine serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows for versatile modifications that can lead to the development of novel compounds with desired properties.

-

Medicinal Chemistry :

- Anticancer Potential : Preliminary studies suggest that this compound may exhibit anticancer properties through mechanisms involving apoptosis induction in tumor cells. Its structural features may enhance binding affinity to specific protein targets involved in cancer progression .

- Inflammation Modulation : Research indicates that this compound may influence signaling pathways related to inflammation and immune responses, although detailed mechanisms are still under investigation.

- Biological Activity :

Case Study 1: Anticancer Activity

In a study investigating the cytotoxic effects of various compounds on hypopharyngeal tumor cells, this compound demonstrated enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin. This was attributed to its ability to induce apoptosis more effectively due to its structural characteristics that promote better interaction with cellular targets .

Case Study 2: Inflammation Response

Another study explored the compound's role in modulating inflammatory responses. It was found to inhibit key signaling pathways involved in inflammation, suggesting its potential as an anti-inflammatory agent. The research highlighted the need for further exploration into its mechanism of action and long-term effects on immune modulation.

Summary of Key Applications

| Application Area | Details |

|---|---|

| Organic Synthesis | Building block for complex molecules; versatile modifications possible. |

| Medicinal Chemistry | Potential anticancer agent; modulation of inflammation pathways; neuroprotective properties. |

| Biological Activity | Interactions with biomolecules; therapeutic candidate for various diseases. |

Mechanism of Action

The mechanism of action of N-(4-fluoro-2-methylphenyl)oxan-4-amine involves its interaction with specific molecular targets. The fluorine atom and the amine group play crucial roles in its binding affinity and reactivity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomerism

The positional arrangement of fluorine and methyl groups on the phenyl ring significantly impacts properties. For instance:

- This compound vs. N-(2-fluoro-4-methylphenyl)oxan-4-amine (): Both share the same molecular formula (C12H16FNO) but differ in substituent positions.

Substituent Effects

- Methyl Group : The absence of a methyl group in 4-(4-fluorophenyl)oxan-4-amine () reduces lipophilicity (logP 2.49 vs. ~2.8 for the target compound) and molecular weight (195.23 vs. 209.26). This could improve aqueous solubility but decrease membrane permeability .

- Benzyl vs. Phenyl Linkage : Compounds like N-[(4-fluorophenyl)methyl]oxan-4-amine () feature a flexible benzyl group, which may alter conformational dynamics compared to the rigid phenyl linkage in the target compound .

Research Implications

While direct pharmacological data for this compound is lacking, its structural features align with bioactive molecules:

Biological Activity

N-(4-fluoro-2-methylphenyl)oxan-4-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound features an oxan ring, which is a five-membered heterocyclic structure containing an oxygen atom. The presence of a fluorine atom at the para position and a methyl group at the ortho position on the phenyl ring significantly influences its chemical reactivity and biological interactions.

Chemical Formula:

- Molecular Formula: CHFNO

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluoro-2-methylaniline with an appropriate oxan-4-amine precursor. This reaction is often conducted under controlled conditions to optimize yield and purity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial and anticancer properties. The specific interactions with biological targets are crucial for understanding its therapeutic potential.

Antimicrobial Activity

Many derivatives of oxan compounds have been studied for their antimicrobial properties. Preliminary studies suggest that this compound may demonstrate increased potency against certain pathogens due to the electron-withdrawing effect of the fluorine atom, enhancing its lipophilicity and membrane permeability.

Anticancer Activity

Recent investigations have shown that compounds structurally related to this compound can inhibit various cancer cell lines. For instance, a related compound demonstrated potent inhibitory activity against human class I HDAC isoforms, leading to increased acetylation of histones and subsequent apoptosis in cancer cells .

Case Studies

- Anticancer Efficacy : In vitro studies have highlighted that compounds similar to this compound exhibit significant cytotoxic effects on myelodysplastic syndrome cell lines. These studies indicate that the compound can induce G1 cell cycle arrest and apoptosis through modulation of histone acetylation .

- Antimicrobial Studies : A comparative study involving various oxan derivatives indicated that this compound showed enhanced activity against Gram-positive bacteria, suggesting its potential as a novel antimicrobial agent .

Comparative Analysis with Similar Compounds

The following table summarizes structural differences and notable properties of compounds related to this compound:

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| This compound | Methyl group at ortho position | Increased potency against certain pathogens |

| N-(3-fluoro-4-methylphenyl)oxan-4-amine | Fluorine at meta position | Altered biological activity compared to para-substituted analogs |

| N-(1-phenylethyl)oxan-4-amine | Different alkyl substitution | Potential neuroprotective effects |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-fluoro-2-methylphenyl)oxan-4-amine, and how can reaction conditions be optimized for yield and purity?

- Methodology : Synthesis typically involves multi-step reactions, such as condensation of 4-fluoro-2-methylaniline with oxan-4-amine precursors. Key parameters include temperature control (e.g., 60–80°C for 6–12 hours) and solvent selection (e.g., dichloromethane or THF). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to achieve >95% purity .

- Data Optimization : Kinetic studies using HPLC or GC-MS can identify side products (e.g., unreacted intermediates), guiding adjustments in stoichiometry or catalyst loading .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR (e.g., δ 7.2–6.8 ppm for aromatic protons, δ 3.5–3.8 ppm for oxane protons) confirm regiochemistry .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 224.12) .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline form .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Safety Measures :

- Use PPE (gloves, lab coat, goggles) to prevent skin/eye contact.

- Store in airtight containers at 2–8°C under inert gas (N or Ar) to avoid degradation .

- Dispose of waste via licensed hazardous chemical disposal services .

Advanced Research Questions

Q. How can researchers investigate the pharmacological potential of this compound, particularly in targeting enzyme or receptor pathways?

- Methodology :

- In vitro Assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization .

- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding affinities to active sites, guided by the compound’s electron-withdrawing fluoro group and oxane ring flexibility .

- ADMET Profiling : Assess metabolic stability (e.g., liver microsome assays) and toxicity (e.g., Ames test) .

Q. What computational strategies are effective in predicting the electronic properties and reactivity of this compound?

- Approaches :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to map frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces .

- MD Simulations : Simulate solvation dynamics in water/DMSO to study conformational stability .

Q. How can contradictory data in spectral or biological activity studies be resolved?

- Troubleshooting :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.